An In-depth Technical Guide to Entecavir-13C2,15N: Properties, Structure, and Application
An In-depth Technical Guide to Entecavir-13C2,15N: Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entecavir-13C2,15N is a stable isotope-labeled analog of Entecavir, a potent antiviral medication primarily used in the treatment of chronic hepatitis B virus (HBV) infection. This guide provides a comprehensive overview of the chemical properties, structure, and applications of Entecavir-13C2,15N, with a focus on its utility in research and development. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom into the Entecavir molecule renders it an invaluable tool for quantitative bioanalytical studies, particularly as an internal standard in mass spectrometry-based assays. This document will delve into the synthesis, analytical characterization, and practical applications of Entecavir-13C2,15N, offering insights for its effective use in pharmacokinetic and metabolic studies.
Introduction to Entecavir and the Role of Isotopic Labeling
Entecavir is a guanosine nucleoside analog that acts as a selective inhibitor of the HBV polymerase, effectively suppressing viral replication.[1][2] It is a cornerstone in the management of chronic hepatitis B, known for its high potency and a high barrier to resistance.[3][4] In the realm of drug development and clinical pharmacology, understanding the pharmacokinetic and pharmacodynamic profile of a drug is paramount. Stable isotope-labeled compounds, such as Entecavir-13C2,15N, are instrumental in these investigations.[5] The introduction of stable isotopes (¹³C and ¹⁵N) creates a molecule that is chemically identical to the parent drug but has a distinct, higher mass.[6] This mass difference allows for its precise differentiation and quantification in complex biological matrices when used as an internal standard in mass spectrometry-based assays.[5][7]
Chemical Properties and Structure
Entecavir-13C2,15N is structurally identical to Entecavir, with the exception of the isotopic enrichment. The labeling introduces two ¹³C atoms and one ¹⁵N atom into the purine ring of the molecule.
Chemical Structure
The chemical structure of Entecavir-13C2,15N is depicted below. The positions of the isotopic labels are on the purine base.
Caption: Chemical structure of Entecavir-13C2,15N with isotopic labels on the purine ring.
Physicochemical Properties
A summary of the key physicochemical properties of Entecavir-13C2,15N is provided in the table below. These properties are expected to be virtually identical to those of unlabeled Entecavir.
| Property | Value | Reference |
| Molecular Formula | C₁₀¹³C₂H₁₅N₄¹⁵NO₃ | [8][9] |
| Molecular Weight | 280.26 g/mol | [7][8] |
| CAS Number | 1329796-53-3 | [8][10] |
| Appearance | White to off-white solid | [11] |
| Purity (HPLC) | >95% | [12] |
| Solubility | Slightly soluble in water (2.4 mg/mL) | [13] |
| pKa | 10.5 | [14] |
| logP | -1.110 | [14] |
| Storage Temperature | -20°C | [12] |
Synthesis of Entecavir-13C2,15N
A proposed high-level synthetic workflow is illustrated below:
Caption: A proposed high-level workflow for the synthesis of Entecavir-13C2,15N.
The key step in this proposed synthesis is the coupling of the isotopically labeled purine base with the chiral cyclopentyl amine. This is a critical step that establishes the correct stereochemistry of the final product. The starting materials would include a guanine derivative enriched with ¹³C and ¹⁵N at the desired positions.
Analytical Characterization and Methodologies
The primary application of Entecavir-13C2,15N is as an internal standard for the quantification of Entecavir in biological samples.[5] This necessitates robust analytical methods for its own characterization and for its use in quantitative assays.
Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the principal technique for the analysis of Entecavir and its labeled analog.[7][17]
Expected Fragmentation Pattern:
In positive ion electrospray ionization (ESI+), Entecavir typically forms a protonated molecule [M+H]⁺ at m/z 278.2.[17] For Entecavir-13C2,15N, the [M+H]⁺ ion would be observed at m/z 281.3, reflecting the mass increase from the three isotopic labels. The fragmentation of the protonated molecule is expected to involve the loss of the cyclopentyl side chain, leading to a characteristic product ion corresponding to the guanine base.
A simplified, predicted fragmentation pathway is shown below:
Caption: Predicted major fragmentation pathway for Entecavir-13C2,15N in positive ion MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Entecavir-13C2,15N. The presence of ¹³C and ¹⁵N isotopes will result in characteristic splitting patterns (J-coupling) in both the ¹H, ¹³C, and ¹⁵N NMR spectra, which can be used to confirm the positions of the labels.[18] While specific NMR data for Entecavir-13C2,15N is not publicly available, the spectra would be consistent with the Entecavir structure, with additional complexities due to the isotopic labels.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for the separation and purification of Entecavir and its labeled analog.[19] A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]
A Representative HPLC Method:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Time: Approximately 3.5 minutes
Applications in Research and Drug Development
The primary and most critical application of Entecavir-13C2,15N is as an internal standard in bioanalytical methods for the quantification of Entecavir in various biological matrices, such as plasma, serum, and tissue homogenates.[5]
Pharmacokinetic Studies
In pharmacokinetic (PK) studies, Entecavir-13C2,15N is added to biological samples at a known concentration.[7] During sample preparation and LC-MS/MS analysis, any loss of the analyte (Entecavir) will be mirrored by a proportional loss of the internal standard (Entecavir-13C2,15N). This allows for accurate and precise quantification of Entecavir, even at low concentrations.
The workflow for a typical pharmacokinetic study using Entecavir-13C2,15N is outlined below:
Caption: A typical workflow for a pharmacokinetic study utilizing Entecavir-13C2,15N as an internal standard.
Metabolic Profiling
Entecavir-13C2,15N can also be used as a tracer in metabolic studies to investigate the biotransformation of Entecavir in vivo and in vitro. By tracking the isotopically labeled molecule and its metabolites, researchers can identify and quantify the metabolic pathways of the drug.
Conclusion
Entecavir-13C2,15N is an essential tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in mass spectrometry-based bioanalytical methods enables the accurate and precise quantification of Entecavir in biological matrices, which is fundamental for pharmacokinetic, bioavailability, and bioequivalence studies. This in-depth technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to Entecavir-13C2,15N, offering a valuable resource for its effective application in scientific research.
References
-
Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. (2022). Current Protocols. [Link]
-
Syntheses of Specifically 15 N‐Labeled Adenosine and Guanosine. (2022). ResearchGate. [Link]
-
Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. (2021). National Institutes of Health. [Link]
-
Chemical Synthesis of 13C and 15N Labeled Nucleosides. (2002). ResearchGate. [Link]
-
Synthesis of the stable isotope labeled antiviral nucleoside analog [8‐13C–7,9‐15N2]‐ganciclovir. (2006). ResearchGate. [Link]
-
Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. (2012). PubMed. [Link]
-
Entecavir Patent Evaluation, Method for Diastereomeric Impurities. (2018). Juniper Publishers. [Link]
-
Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. (2011). ResearchGate. [Link]
-
Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. (2019). Journal of Biochemical Technology. [Link]
-
Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications. (2004). Sci-Hub. [Link]
-
isotopically labeled compounds: Topics by Science.gov. Science.gov. [Link]
-
LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. (2018). Shimadzu. [Link]
-
Nucleoside Analogs in the Study of the Epitranscriptome. (2019). National Institutes of Health. [Link]
-
What Are Stable-Isotope Labeled Nucleic Acids? (2023). Silantes. [Link]
-
The full scan mass spectra of entecavir. (a) Entecavir reference... (2012). ResearchGate. [Link]
-
Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. (2021). National Institutes of Health. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). National Institutes of Health. [Link]
-
Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. (2005). PubMed. [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2022). National Institutes of Health. [Link]
-
Entecavir Patent Evaluation, Method for Diastereomeric Impurities. (2018). Juniper Publishers. [Link]
-
Assessment report - Entecavir Mylan. (2017). European Medicines Agency (EMA). [Link]
-
Entecavir. PubChem. [Link]
-
Entecavir. Wikipedia. [Link]
Sources
- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.st [sci-hub.st]
- 3. clearsynth.com [clearsynth.com]
- 4. asianpubs.org [asianpubs.org]
- 5. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 6. lcms.cz [lcms.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. isotopically labeled compounds: Topics by Science.gov [science.gov]
- 9. Nucleoside Analogs in the Study of the Epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entecavir-13C2,15N | CAS 1329796-53-3 | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jbiochemtech.com [jbiochemtech.com]
- 19. Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method - PubMed [pubmed.ncbi.nlm.nih.gov]
